molecular formula C9H11BClNO3 B1419366 (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid CAS No. 850589-47-8

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid

Cat. No. B1419366
CAS RN: 850589-47-8
M. Wt: 227.45 g/mol
InChI Key: FRYXYHGYFIBOQR-UHFFFAOYSA-N
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Description

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is a chemical compound with the molecular formula C9H11BClNO3 . It has a molecular weight of 227.45 g/mol . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 227.45 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 227.0520511 g/mol . The topological polar surface area is 60.8 Ų, and it has 15 heavy atoms . The compound has a formal charge of 0 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. In a typical reaction, a boronic acid, such as (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid, reacts with an organohalide in the presence of a base and a palladium catalyst.

Synthesis of Arylethanesulfonamides

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid can be used as a reactant in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . Arylethanesulfonamides are a class of organic compounds that have potential applications in medicinal chemistry.

Cross-Coupling Reactions with Diazoesters or Potassium Cyanate

This compound can be involved in cross-coupling reactions with diazoesters or potassium cyanate . These reactions can lead to the synthesis of various organic compounds, which can be used in different areas of research.

Synthesis of Biarylketones and Phthalides

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid can be used in the synthesis of biarylketones and phthalides . These compounds have various applications in the field of organic synthesis and medicinal chemistry.

Rhodium-Catalyzed Intramolecular Amination

This compound can be used as a reagent for rhodium-catalyzed intramolecular amination . This reaction is used in the synthesis of various nitrogen-containing compounds, which are important in pharmaceuticals and agrochemicals.

Palladium-Catalyzed Stereoselective Heck-Type Reaction

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid can be used in palladium-catalyzed stereoselective Heck-type reactions . These reactions are used in the synthesis of various organic compounds, including complex natural products and pharmaceuticals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

[3-chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYXYHGYFIBOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)N(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657216
Record name [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid

CAS RN

850589-47-8
Record name B-[3-Chloro-4-[(dimethylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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